Cas no 1448872-11-4 (4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include stability under ambient conditions, making it suitable for handling and storage in synthetic workflows. The dioxaborolane moiety facilitates efficient Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecule construction. The methoxy and benzamide functional groups enhance its versatility as a building block for bioactive compounds. This compound is particularly valuable in medicinal chemistry for the development of boron-containing therapeutics, owing to its predictable reactivity and compatibility with diverse reaction conditions.
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide structure
1448872-11-4 structure
Product Name:4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No:1448872-11-4
MF:C14H20BNO4
MW:277.12390422821
CID:2135451
Update Time:2025-05-20

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide
    • CID 89720154
    • Benzamide, 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
    • Inchi: 1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(16)17)6-7-11(10)18-5/h6-8H,1-5H3,(H2,16,17)
    • InChI Key: FWPQXXKDUVBQRN-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C(N)=O)C=CC=2OC)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 369
  • Topological Polar Surface Area: 70.8

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 405.4±35.0 °C(Predicted)
  • pka: 16.34±0.50(Predicted)

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF03118-1g
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Crysdot LLC
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Additional information on 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Introduction to 4-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzamide (CAS No. 1448872-11-4)

The compound 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, identified by the CAS registry number 1448872-11-4, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides and incorporates a boron-containing substituent, making it a valuable intermediate in modern organic synthesis. The structure of this compound is characterized by a benzene ring substituted with a methoxy group at the para position and a dioxaborolane moiety at the meta position. The presence of these functional groups imparts unique electronic and steric properties to the molecule.

Recent advancements in organoboron chemistry have highlighted the importance of dioxaborolane derivatives like 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in cross-coupling reactions. These reactions are pivotal in the construction of complex molecular architectures required for drug discovery and materials science. The dioxaborolane group serves as an efficient boron-based leaving group in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions. This property makes the compound an attractive candidate for use in medicinal chemistry and organic synthesis.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution or coupling reactions. The methoxy group at the para position plays a crucial role in directing the incoming nucleophile to the meta position during substitution reactions. Additionally, the steric bulk provided by the tetramethyl dioxaborolane group ensures regioselectivity in these transformations. Recent studies have demonstrated that such regioselective substitutions can be optimized using palladium catalysts or other transition metal complexes.

The application of 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide extends beyond traditional organic synthesis. Its ability to act as a versatile building block has led to its incorporation into various bioactive molecules and advanced materials. For instance, researchers have utilized this compound as an intermediate in the synthesis of novel antibiotics and anticancer agents. The methoxy group contributes to hydrogen bonding capabilities while the dioxaborolane moiety enhances solubility and stability in physiological conditions.

In conclusion, 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1448872-11-4) represents a significant advancement in organoboron chemistry. Its unique structure and functional groups make it an invaluable tool for constructing complex molecules with diverse applications across multiple disciplines. As research continues to uncover new synthetic pathways and applications for this compound

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